![molecular formula C8H4F11I B3040484 (2-Iodoethyl)perfluorocyclohexane CAS No. 2088282-58-8](/img/structure/B3040484.png)
(2-Iodoethyl)perfluorocyclohexane
Overview
Description
“(2-Iodoethyl)perfluorocyclohexane” is a chemical compound with the CAS Number: 2088282-58-8 . It has a molecular weight of 436.01 and its IUPAC name is 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(2-iodoethyl)cyclohexane .
Molecular Structure Analysis
The molecule contains a total of 24 atoms; 4 Hydrogen atoms, 8 Carbon atoms, 11 Fluorine atoms, and 1 Iodine atom . It also contains 20 non-H bonds, 1 rotatable bond, and 1 six-membered ring .Scientific Research Applications
1. Nuclear Magnetic Resonance Studies
Research by Fratiello & Douglass (1964) and Roeder & Douglass (1970) has explored the use of nuclear magnetic resonance (NMR) to study the rotational transitions and molecular motions in solid perfluorocyclohexane. Their findings provide valuable insights into molecular rotation and diffusion in the solid state.
2. Plasma Polymerization
Hynes, Shenton, and Badyal (1996) have investigated the plasma polymerization of perfluorocyclohexane, demonstrating that pulsed plasma polymerization techniques lead to greater retention of the chemical structure associated with the precursor molecule (Hynes, Shenton, & Badyal, 1996).
3. Synthesis of Fluorinated Heterocycles
Filyakova et al. (2014) have shown that perfluoro(1,2-epoxycyclohexane) reacts with bifunctional nucleophiles to yield fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives, indicating its potential in synthesizing fluorinated heterocycles (Filyakova et al., 2014).
4. Solvent Interactions in Fluorous Reaction Systems
Gerig (2005) explored the solvent interactions in a fluorous reaction system using mixtures of chloroform and perfluoro(methylcyclohexane), revealing insights into solute-solvent interactions in these systems (Gerig, 2005).
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(2-iodoethyl)cyclohexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F11I/c9-3(1-2-20)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPWYFFENALKQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F11I | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.00 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodoethyl)perfluorocyclohexane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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